molecular formula C20H21N3O B1671753 艾美芬达克 CAS No. 170105-16-5

艾美芬达克

货号 B1671753
CAS 编号: 170105-16-5
分子量: 319.4 g/mol
InChI 键: SQKXYSGRELMAAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidafenacin is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .


Molecular Structure Analysis

Imidafenacin has a molecular formula of C20H21N3O . It contains total 47 bond(s); 26 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 primary amide(s) (aliphatic), and 1 Imidazole(s) .


Chemical Reactions Analysis

Imidafenacin has been studied for its pseudopolymorphic transformation using near-infrared spectroscopy and a humidity-controlled 96-well plate . The transformation of imidafenacin from one form to another was successfully predicted .


Physical And Chemical Properties Analysis

Imidafenacin has a molecular weight of 319.4 g/mol . It is a hygroscopic drug and tends to easily form solvate forms, thus taking different polymorphic or pseudopolymorphic forms, with individually distinct physicochemical properties .

科学研究应用

1. Pseudopolymorphic Transformation Analysis

  • Summary of Application: This study was conducted to test whether a novel combination of near-infrared (NIR) spectroscopy and a humidity-controlled 96-well plate can be successfully applied to the quantitative evaluation of the pseudopolymorphic transformation of Imidafenacin .
  • Methods of Application: Sample powders of Imidafenacin were placed in a humidity-controlled 96-well plate containing various saturated salt solutions, and stored at 35°C. NIR spectra were collected using a Fourier transform-NIR spectrometer in combination with a fiber-optic probe. The actual hydrate contents of samples were determined by using thermal gravimetric analysis (TGA). A series of sets of NIR spectra and TGA data were used to establish a calibration model with which to predict the contents of monohydrate by partial least-squares regression (PLS) .
  • Results or Outcomes: The PLS calibration model analysis showed that the plots of NIR predicted values to the actual values gave a straight line with correlation coefficients of 0.9868 and 0.9936, respectively, for the 96-well plate and glass-bottle uses .

2. Treatment of Overactive Bladder Induced by Benign Prostatic Hyperplasia

  • Summary of Application: This meta-analysis was conducted to evaluate the efficacy and safety of Imidafenacin for overactive bladder (OAB) induced by benign prostatic hyperplasia (BPH) in men receiving alpha-blocker monotherapy .
  • Methods of Application: A systematic research of the PubMed, Embase, and Cochrane Library databases was performed, and studies about alpha-blocker with or without Imidafenacin treatment for OAB in patients with BPH were searched. The original references of the included texts were also investigated .
  • Results or Outcomes: Four randomized controlled trials including 779 participants with BPH were studied. The main efficacy endpoint was the Overactive Bladder Symptom Score, which showed a mean difference of -1.88 (95% confidence interval, -2.32 to -1.44; P<0.00001), suggesting that alpha-blocker and Imidafenacin treatment was effective in treating men with OAB .

3. Efficacy and Safety of Imidafenacin for Overactive Bladder in Taiwan

  • Summary of Application: This study evaluated the efficacy and safety of Imidafenacin 0.1 mg twice daily vs placebo for Taiwanese patients with overactive bladder (OAB) after a 12-week oral administration .
  • Methods of Application: This was a randomized, double-blind, placebo-controlled, two-arm parallel-group, prospective study. A total of 118 patients were enrolled across 11 study sites in Taiwan .
  • Results or Outcomes: Compared with placebo, Imidafenacin was significantly better at reducing the number of micturitions per day (−1.29 ± 2.23 vs -0.46 ± 3.49, P = .0171) and reducing the mean number of urge incontinence episodes ( 0.15 ± 0.52 vs 0.04 ± 0.50, P = .0386) at week 12 .

4. Treatment of Overactive Bladder

  • Summary of Application: Imidafenacin, a selective antimuscarinic drug, is used in the treatment of overactive bladder .
  • Methods of Application: Imidafenacin is administered orally to patients suffering from overactive bladder .
  • Results or Outcomes: Recent studies have shown that Imidafenacin can decrease urine volume via suppression of C-fibers and reduce nocturnal urine volume for OAB patients .

5. Comparison with Other Antimuscarinic Drugs

  • Summary of Application: This study aimed to compare the efficacy and safety of Imidafenacin with other anticholinergic drugs for overactive bladder syndrome (OAB) .
  • Methods of Application: A systematic search of PubMed, Embase, ClinicalTrial.gov and Cochrane Library Central Register of Controlled Trials was conducted from January 2007 to April 2019. Meta-analysis of all published randomized controlled trials (RCTs) comparing Imidafenacin with other anticholinergic drugs in patients with OAB was performed .
  • Results or Outcomes: The study concluded that Imidafenacin was comparable to other anticholinergic drugs in the treatment of OAB. Moreover, Imidafenacin presented a lower dry mouth rate, lower constipation rate and higher adherence and persistence .

6. Mechanism of Action

  • Summary of Application: Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder .
  • Methods of Application: Imidafenacin is administered orally to patients suffering from overactive bladder .
  • Results or Outcomes: Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity .

安全和危害

Imidafenacin is generally well-tolerated and safe . It has been used effectively and safely for the treatment of overactive bladder in patients with chronic stroke . No cognitive impairment or influence of imidafenacin on the QTc interval has been observed .

属性

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870104
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Imidafenacin

CAS RN

170105-16-5
Record name Imidafenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170105-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidafenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidafenacin
Reactant of Route 2
Imidafenacin
Reactant of Route 3
Reactant of Route 3
Imidafenacin
Reactant of Route 4
Imidafenacin
Reactant of Route 5
Imidafenacin
Reactant of Route 6
Imidafenacin

Citations

For This Compound
859
Citations
W Huang, H Zong, X Zhou, Y Zhang - International urology and …, 2015 - Springer
… compared imidafenacin with propiverine and solifenacin. We found that imidafenacin was … to −5.62, p = 0.0006) indicated that imidafenacin was similar to propiverine in its efficacy. …
Number of citations: 30 link.springer.com
…, Imidafenacin Study Group - … journal of urology, 2009 - Wiley Online Library
… in the imidafenacin group than in the placebo group (P < 0.0001). The non‐inferiority of imidafenacin compared … Imidafenacin was well tolerated. The incidence of adverse events with …
Number of citations: 84 onlinelibrary.wiley.com
JP Wu, L Peng, X Zeng, H Li, H Shen… - International …, 2021 - Springer
… In conclusion, imidafenacin was comparable to other ADs in the treatment of OAB. Moreover, imidafenacin presented a lower dry mouth rate, lower constipation rate and higher …
Number of citations: 14 link.springer.com
U Leone Roberti Maggiore, C Scala… - Expert opinion on …, 2013 - Taylor & Francis
… imidafenacin and helps readers to understand the clinical efficacy, tolerability, and safety of the compound in the setting of OAB therapy. Expert opinion: Imidafenacin … of imidafenacin in …
Number of citations: 15 www.tandfonline.com
T Ohno, S Nakade, K Nakayama… - British journal of …, 2008 - Wiley Online Library
… In conclusion, this study has shown tolerability of 0.1 mg imidafenacin given orally and 0.028 mg imidafenacin given by iv infusion. The absolute bioavailability of imidafenacin after oral …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
Y Homma, T Yamaguchi… - International journal of …, 2008 - Wiley Online Library
… mg of imidafenacin/day (99 patients), 0.2 mg of imidafenacin/day (100), 0.5 mg of imidafenacin/… , and a significant difference between the imidafenacin treatment and the placebo was …
Number of citations: 60 onlinelibrary.wiley.com
Y Homma, O Yamaguchi - International journal of urology, 2008 - Wiley Online Library
… Imidafenacin had no significant effects on the corrected QT interval, vital signs, results from … of imidafenacin was observed from week 4 through week 52. After 52 weeks, imidafenacin …
Number of citations: 48 onlinelibrary.wiley.com
F Kobayashi, Y Yageta, M Segawa… - …, 2007 - thieme-connect.com
… In the functional assay, imidafenacin had higher … imidafenacin more strongly antagonizes cholinomimetics on M 3 and M 1 receptors than on the M 2 receptor. Moreover, imidafenacin …
Number of citations: 81 www.thieme-connect.com
N Masumori - Patient preference and adherence, 2013 - Taylor & Francis
… Several animal studies have demonstrated that imidafenacin has organ … of imidafenacin was shorter than that of other antimuscarinics such as tolterodine and solifenacin. Imidafenacin …
Number of citations: 14 www.tandfonline.com
S Ohmori, M Miura, C Toriumi, Y Satoh, T Ooie - Drug metabolism and …, 2007 - ASPET
… and excretion kinetics of imidafenacin in humans after oral administration of [ 14 C]imidafenacin and to investigate the metabolite profile of imidafenacin in the plasma and excreta. …
Number of citations: 28 dmd.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。